molecular formula C12H10N2O B11901658 [(5-Methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-28-2

[(5-Methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11901658
CAS No.: 88757-28-2
M. Wt: 198.22 g/mol
InChI Key: FPQYNMIPHSIVOX-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Heterocycles in Contemporary Chemical Research

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal and materials chemistry. wikipedia.org Its derivatives are abundant in nature, with the antimalarial alkaloid quinine (B1679958) being a prominent example. wikipedia.org In synthetic chemistry, the quinoline scaffold is recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. researchgate.net This has led to the development of a multitude of drugs with diverse therapeutic applications, including anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), antiviral, and anti-inflammatory agents. slideshare.netuop.edu.pk

The synthetic versatility of the quinoline core allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties. mdpi.orgnih.gov Established synthetic protocols like the Skraup, Friedländer, and Combes syntheses provide access to a wide range of substituted quinolines. nih.govchemenu.com Contemporary research often focuses on developing more efficient and environmentally friendly synthetic methods, including microwave-assisted synthesis, multicomponent reactions, and catalytic C-H functionalization. mdpi.org The broad spectrum of biological activities and the continuous development of synthetic methodologies underscore the enduring importance of quinoline heterocycles in chemical research.

Structural Context of [(5-Methylquinolin-8-yl)oxy]acetonitrile within Quinoline-Ether-Nitrile Systems

This compound is a distinct molecule that integrates three key functional groups: a 5-methylquinoline (B1294701) core, an ether linkage at the 8-position, and a terminal nitrile group. The quinoline core provides the fundamental aromatic and heterocyclic character. The methyl group at the 5-position can influence the molecule's lipophilicity and steric profile, potentially affecting its binding to biological targets.

The 8-oxyacetonitrile moiety is of particular interest. The ether linkage offers rotational flexibility, while the nitrile group is a versatile functional handle. Nitriles can participate in various chemical transformations and are known to contribute to the biological activity of many compounds. The synthesis of this compound would likely involve the Williamson ether synthesis, starting from 5-methyl-8-hydroxyquinoline and a haloacetonitrile, a common method for preparing similar 8-alkoxyquinoline derivatives.

The combination of a quinoline ring, an ether, and a nitrile group in a single molecule creates a unique chemical entity with potential for novel applications. The nitrogen atom of the quinoline ring and the nitrile group can act as coordination sites for metal ions, suggesting potential use in catalysis or materials science.

Current Research Landscape and Knowledge Gaps Pertaining to Substituted Quinoline Scaffolds

The current research landscape for substituted quinolines is vast and dynamic. Significant efforts are directed towards the synthesis of novel derivatives with enhanced biological activities. chemenu.com A major area of focus is the C-H functionalization of the quinoline scaffold, which allows for the direct introduction of various functional groups without the need for pre-functionalized starting materials. mdpi.org Research into 8-methylquinolines, for instance, has explored their C(sp³)-H functionalization to create new carbon-carbon and carbon-heteroatom bonds. mdpi.org

Despite the extensive research on quinolines, there are still significant knowledge gaps. While many studies have explored substitutions at various positions of the quinoline ring, the specific compound this compound appears to be largely unexplored in the scientific literature. A search for this compound reveals its existence in chemical catalogs, but dedicated research articles detailing its synthesis, properties, and potential applications are conspicuously absent. This represents a clear knowledge gap and an opportunity for new research. The unique combination of the 5-methyl and 8-oxyacetonitrile substituents warrants a thorough investigation to understand their combined effect on the molecule's properties and potential bioactivity.

Research Objectives and Scope of Investigation for this compound

Given the rich chemistry of quinoline derivatives and the novelty of the this compound scaffold, a dedicated research program could pursue several key objectives. The primary goal would be to synthesize and fully characterize the compound, including its structural elucidation using modern spectroscopic techniques.

Subsequent research could then explore its potential in several areas:

Medicinal Chemistry: Investigating its potential as an antimicrobial, anticancer, or antiviral agent, drawing parallels from the known activities of other quinoline-ether and quinoline-nitrile compounds. uop.edu.pk

Coordination Chemistry: Studying its ability to act as a ligand for various metal ions, which could lead to the development of new catalysts or functional materials. The presence of multiple coordination sites (the quinoline nitrogen and the nitrile nitrogen) could result in interesting coordination polymers or metal-organic frameworks.

Materials Science: Exploring its potential as a building block for organic light-emitting diodes (OLEDs) or other electronic materials, given that quinoline derivatives are known to have applications in this field.

The scope of the investigation would initially involve a detailed study of its fundamental chemical and physical properties, followed by a systematic exploration of its reactivity and potential applications in the aforementioned fields.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 88757-28-2Inferred from commercial catalogs
Molecular Formula C₁₂H₁₀N₂OCalculated
Molecular Weight 198.23 g/mol
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solventsInferred

Table 2: Biological Activities of Structurally Related Quinoline Derivatives

Compound ClassExample(s)Reported Biological ActivityReference
8-Alkoxyquinolines 1,1-bis-[(8-quinolyl)oxy]methaneAntileishmanial
Quinoline-3-carbonitriles Various derivativesSelective cytotoxicity against cancer cell lines
8-Hydroxyquinolines ClioquinolAntifungal, Antiprotozoal uop.edu.pk
Fluoroquinolones CiprofloxacinAntibacterial slideshare.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88757-28-2

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(5-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H10N2O/c1-9-4-5-11(15-8-6-13)12-10(9)3-2-7-14-12/h2-5,7H,8H2,1H3

InChI Key

FPQYNMIPHSIVOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)OCC#N

Origin of Product

United States

Synthetic Methodologies for 5 Methylquinolin 8 Yl Oxy Acetonitrile and Analogous Structures

Retrosynthetic Analysis of the [(5-Methylquinolin-8-yl)oxy]acetonitrile Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, breaks the compound down into simpler, more readily available starting materials. The primary disconnection occurs at the ether linkage, separating the quinoline (B57606) core from the acetonitrile (B52724) side chain.

This initial disconnection suggests a synthetic strategy involving the coupling of an 8-hydroxy-5-methylquinoline precursor with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). This approach, known as the Williamson ether synthesis, is a common and effective method for forming ether bonds. wikipedia.orgmasterorganicchemistry.com

Further deconstruction of the 8-hydroxy-5-methylquinoline intermediate points towards established methods for quinoline synthesis. The methyl group at the 5-position and the hydroxyl group at the 8-position are key functionalities to consider when planning the synthesis of this core structure. Several classical named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, can be adapted to produce this substituted quinoline. organicreactions.orgorganicreactions.orgnih.gov The choice of method would depend on the availability of the appropriate aniline (B41778) and carbonyl precursors.

Direct Synthetic Routes for Quinoline-Ether-Nitrile Formation

The direct synthesis of this compound can be efficiently achieved by a two-step process: the synthesis of the 5-methyl-8-hydroxyquinoline core followed by the introduction of the acetoxynitrile moiety.

Functionalization at the Quinoline C-8 Position via Oxygenated Intermediates

The key starting material for the synthesis is 5-methyl-8-hydroxyquinoline. Quinoline and its derivatives are a significant class of heterocyclic compounds found in numerous natural products and biologically active molecules. eurekaselect.com The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, in particular, is a privileged structure in medicinal chemistry due to its ability to chelate metal ions. nih.govnih.gov The synthesis of 8-HQ derivatives often involves the functionalization of the hydroxyl group at the C-8 position. nih.gov

Introduction of the Acetoxynitrile Moiety

With 5-methyl-8-hydroxyquinoline in hand, the acetoxynitrile moiety is introduced via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group of 5-methyl-8-hydroxyquinoline to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic carbon of a haloacetonitrile. wikipedia.org

Typically, a base such as sodium hydride or potassium carbonate is used to deprotonate the alcohol. youtube.com The reaction is generally carried out in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide to facilitate the SN2 reaction. wikipedia.org The reaction proceeds via a backside attack of the nucleophile on the electrophile in a concerted mechanism. wikipedia.org

Table 1: Reaction Parameters for Williamson Ether Synthesis

ParameterTypical Conditions
Base Sodium hydride (NaH), Potassium carbonate (K2CO3)
Solvent Acetonitrile, N,N-Dimethylformamide (DMF)
Temperature 50-100 °C
Reaction Time 1-8 hours

Multicomponent Reactions for Quinoline Skeleton Construction Relevant to Methylquinoline Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinolines in a single step from three or more reactants. rsc.orgrsc.org Several classical named reactions for quinoline synthesis can be considered MCRs or have MCR variations, which are highly relevant for constructing substituted quinoline cores. rsc.org

Friedländer, Pfitzinger, Skraup, Doebner, and Combes Approaches in the Context of Substituted Quinolines

These classical methods are foundational in quinoline chemistry and can be adapted to produce the 5-methylquinoline (B1294701) scaffold.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgeurekaselect.com It is a straightforward method for producing polysubstituted quinolines, often catalyzed by acids or bases. eurekaselect.comorganic-chemistry.orgwikipedia.org To synthesize a 5-methylquinoline derivative, a 2-amino-6-methylbenzaldehyde (B3318386) or a related ketone would be a key starting material.

Pfitzinger Reaction: This method utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound. wikipedia.org Subsequent decarboxylation can yield the desired substituted quinoline. The Pfitzinger reaction is sensitive to steric hindrance.

Skraup Synthesis: This is one of the oldest and most common methods for synthesizing quinolines, particularly those unsubstituted in the hetero-ring. organicreactions.orgnih.gov It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.orgpharmaguideline.com For a 5-methylquinoline, 3-methylaniline would be the appropriate starting material. While effective, the reaction can be violent. researchgate.net

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govukzn.ac.za This method is useful for producing 2- and 4-substituted quinolines. nih.gov The original method was prone to low yields due to polymerization of the carbonyl compound, but modifications have improved its efficiency. nih.gov

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the intermediate Schiff base to form a 2,4-substituted quinoline. wikipedia.orgwikiwand.comquimicaorganica.org The regioselectivity is influenced by steric and electronic effects. wikipedia.org

Table 2: Overview of Classical Quinoline Syntheses

Reaction NameKey ReactantsProduct Type
Friedländer 2-Aminoaryl aldehyde/ketone + α-Methylene carbonylPolysubstituted quinolines eurekaselect.com
Pfitzinger Isatin + Carbonyl compoundQuinoline-4-carboxylic acids wikipedia.org
Skraup Aniline + Glycerol + Oxidizing agentUnsubstituted/Substituted quinolines organicreactions.org
Doebner-von Miller Aniline + α,β-Unsaturated carbonyl2,4-Disubstituted quinolines iipseries.org
Combes Aniline + β-Diketone2,4-Disubstituted quinolines wikipedia.org

Povarov Reaction Derivatives for Quinoline Synthesis

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgacs.org This reaction has emerged as a powerful tool for constructing N-heterocyclic frameworks. thieme-connect.com Recent advancements have expanded the scope of the Povarov reaction, including the use of different catalysts and substrates, and the development of multicomponent versions. thieme-connect.comorganic-chemistry.org For instance, a molecular iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org This highlights the versatility of the Povarov reaction and its potential for synthesizing a wide array of substituted quinolines. acs.org

Catalytic Strategies in Quinoline Synthesis and Functionalization

The development of efficient catalytic systems has revolutionized the synthesis of quinoline derivatives, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. ias.ac.innih.govrsc.orgresearchgate.netrsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Palladium, Iron, Gold)

Transition metals are powerful tools in the synthesis of quinolines, facilitating a variety of coupling reactions. ias.ac.in

Copper: Copper catalysts are effective in the synthesis of quinolines through various mechanisms. rsc.orgscispace.com For instance, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes provide a route to quinoline derivatives. rsc.org N-heterocyclic carbene copper catalysts have also been employed in Friedländer-type reactions. rsc.org Furthermore, copper catalysis can facilitate C-N bond cleavage followed by condensation to yield quinolines. scispace.com A notable application is the copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils to produce 2,3-diaroylquinolines. mdpi.com

Palladium: Palladium catalysts are widely used for their ability to promote C-H bond functionalization and cross-coupling reactions. rsc.orgacs.orgnih.govnih.gov Palladium(0) can catalyze the intramolecular C–H functionalization of cyclopropane (B1198618) rings to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines. rsc.org A significant challenge in quinoline chemistry is controlling the site of functionalization. While many palladium-catalyzed reactions on quinoline N-oxides are C2 selective, methods have been developed for C8-selective arylation. acs.orgrsc.org Palladium-catalyzed cascade reactions, such as the denitrogenative addition of o-aminocinnamonitriles with arylhydrazines, offer another efficient route to quinoline scaffolds. nih.gov

Iron: As an earth-abundant and less toxic metal, iron has gained prominence in catalytic synthesis. rsc.orgmdpi.comrsc.org Iron catalysts can mediate the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols to produce quinolines with high atom economy. rsc.orgrsc.org This method is advantageous as it generates only hydrogen and water as byproducts. rsc.org Iron-catalyzed C-H functionalization has also been achieved using single-atom iron catalysts, which have shown excellent activity in the three-component oxidative cyclization for quinoline synthesis. nih.gov

Gold: Gold catalysis has emerged as a powerful tool for synthesizing quinolines, often proceeding through unique reaction pathways involving alkyne activation. nih.govrsc.orgresearchgate.netrsc.orgacs.org Gold-catalyzed cascade reactions, including cyclizations and intermolecular annulations, provide efficient access to complex quinoline structures under mild conditions. nih.govresearchgate.netrsc.org For example, gold catalysts can facilitate the [4+2] annulation of terminal arylynes with nitrones to form quinoline derivatives. rsc.orgacs.org

CatalystReaction TypeKey Features
Copper Domino Reactions, AnnulationsEffective for C-N bond formation; enables synthesis of highly functionalized quinolines. rsc.orgscispace.commdpi.com
Palladium C-H Functionalization, Cross-CouplingHigh selectivity control (C2 vs. C8); versatile for various starting materials. rsc.orgacs.orgnih.govrsc.org
Iron Dehydrogenative Coupling, C-H FunctionalizationEarth-abundant, environmentally benign; high atom economy. rsc.orgmdpi.comrsc.orgnih.gov
Gold Cascade Reactions, AnnulationsMild reaction conditions; unique reactivity with alkynes. nih.govrsc.orgresearchgate.netrsc.orgacs.org

Brønsted Acid, Lewis Acid, and Organocatalyzed Approaches

Acid and organocatalysis offer metal-free alternatives for quinoline synthesis.

Brønsted and Lewis Acids: Brønsted acids, such as p-toluenesulfonic acid, and Lewis acids, like magnesium chloride and cupric nitrate, have been shown to be effective catalysts for the Friedländer synthesis of quinolines. tandfonline.comnih.gov These catalysts can promote the condensation of 2-aminoaryl ketones with β-ketoesters or ketones under mild conditions. tandfonline.com Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes under metal- and solvent-free conditions also provides a direct route to quinoline derivatives. rsc.orgrsc.org Lewis acids have also been utilized in the dehydrogenative coupling of propargylic alcohols with quinoline N-oxides. acs.org

Organocatalysis: Organocatalysts provide a metal-free approach to quinoline synthesis. For instance, phosphine-catalyzed annulation of N-tosylated 2-aminoaryl aldehydes and ketones with alkynes can produce dihydroquinolines, which are then easily converted to quinolines. nih.gov

Catalyst TypeExample CatalystReaction Type
Brønsted Acid p-Toluenesulfonic acidFriedländer synthesis, Cyclization
Lewis Acid Magnesium chloride, Cupric nitrateFriedländer synthesis, Dehydrogenative coupling
Organocatalyst PhosphinesAnnulation

Nanocatalysis in Quinoline Derivative Synthesis

Nanocatalysts are gaining attention due to their high surface area, reusability, and unique catalytic properties. acs.orgnih.gov Various metal-based nanocatalysts, including those based on iron, copper, nickel, and gold, have been successfully employed in the synthesis of quinoline derivatives. acs.orgnih.gov These nanocatalysts often facilitate well-established reaction mechanisms like the Friedländer synthesis, which involves Knoevenagel or aldol (B89426) condensation followed by Michael addition and intramolecular cyclization. acs.org For example, nickel nanoparticles have been used in the solvent-free Friedländer annulation to produce polysubstituted quinolines. nih.gov The use of nanocatalysts aligns with green chemistry principles by offering catalyst recyclability and often milder reaction conditions. acs.orgnih.gov

Green Chemistry Approaches and Sustainable Synthesis Protocols for Quinoline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize environmental impact. ijpsjournal.comtandfonline.comnih.gov

Solvent-Free and Microwave-Assisted Reactions

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can sometimes lead to faster reaction times and higher yields. tandfonline.com The synthesis of quinolines has been achieved under solvent-free conditions using reagents like N-bromosulfonamides under microwave irradiation. tandfonline.com

Microwave-Assisted Reactions: Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly reduce reaction times, often from hours to minutes. nih.govacs.orgbenthamdirect.com The Friedländer synthesis, for example, can be carried out efficiently using microwave heating in neat acetic acid, which acts as both the solvent and catalyst. nih.gov This method offers a rapid and high-yielding route to quinolines. nih.gov

TechniqueKey AdvantagesExample Application
Solvent-Free Reduced waste, potential for faster reactionsSynthesis using N-bromosulfonamides. tandfonline.com
Microwave-Assisted Drastically reduced reaction times, improved yieldsFriedländer synthesis in neat acetic acid. nih.gov

Aqueous Phase Reactions

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. tandfonline.comacs.org The synthesis of quinolin-2(1H)-ones has been successfully demonstrated in water at ambient temperature without the need for a base or organic solvent. acs.org This method is not only environmentally benign but also offers short reaction times and high yields, with the added benefit of a reusable reaction medium and avoidance of chromatographic purification. acs.org

Synthetic Strategies for Incorporating Methyl and Ether-Nitrile Functionalities on Quinoline Scaffolds

The synthesis of this compound and its analogs involves the strategic introduction of methyl and ether-nitrile groups onto a quinoline core. These modifications are crucial for tuning the molecule's chemical properties and biological activity. The synthetic approaches generally begin with a pre-functionalized quinoline, such as 8-hydroxyquinoline, and proceed through various established organic reactions.

A primary route to Williamson ether synthesis involves the reaction of a substituted 8-hydroxyquinoline with an α-haloacetonitrile. This method is a direct and efficient way to introduce the ether-nitrile functionality. The key starting material, 5-methyl-8-hydroxyquinoline, can be synthesized through several pathways, including the Skraup synthesis, which utilizes o-aminophenol and crotonaldehyde, followed by oxidation.

Another significant synthetic precursor is 5-chloromethyl-8-hydroxyquinoline. This intermediate allows for nucleophilic substitution reactions to introduce the desired functionalities. For instance, reaction with a cyanide source can yield the corresponding nitrile. The chloromethylation of 8-hydroxyquinoline is a common method for preparing this intermediate. nih.gov

The following table outlines a general synthetic scheme for the preparation of this compound, starting from 8-hydroxyquinoline.

Step Reaction Reagents and Conditions Intermediate/Product
1Friedel-Crafts Alkylation (Methylation)CH₃I, AlCl₃5-Methyl-8-hydroxyquinoline
2Williamson Ether SynthesisClCH₂CN, K₂CO₃, AcetoneThis compound

It is important to note that reaction conditions, such as the choice of solvent, base, and temperature, can significantly influence the yield and purity of the final product. Researchers have explored various modifications to these standard procedures to optimize the synthesis of specific quinoline derivatives.

For the synthesis of analogous structures, variations in the starting materials and reagents are employed. For example, using different substituted 8-hydroxyquinolines or α-haloacetonitriles allows for the creation of a diverse library of compounds. The reactivity of the quinoline ring also permits other modifications, such as halogenation or the introduction of other functional groups at various positions, further expanding the range of accessible analogs. nih.gov

The following table provides examples of analogous structures and the key starting materials for their synthesis.

Target Compound Key Starting Quinoline Derivative Key Reagent for Ether-Nitrile Introduction
[(5-Chloroquinolin-8-yl)oxy]acetonitrile5-Chloro-8-hydroxyquinolineBromoacetonitrile
[(5-Nitroquinolin-8-yl)oxy]acetonitrile5-Nitro-8-hydroxyquinolineChloroacetonitrile
[2-((2-Methylquinolin-8-yl)oxy)acetonitrile]2-Methyl-8-hydroxyquinolineBromoacetonitrile

Reaction Mechanisms and Pathway Analysis in the Synthesis and Transformation of 5 Methylquinolin 8 Yl Oxy Acetonitrile

Mechanistic Elucidation of Key Bond-Forming Reactions (e.g., C-O Etherification, C-C Nitrile Formation)

The principal synthesis of [(5-Methylquinolin-8-yl)oxy]acetonitrile involves two critical bond-forming steps: the formation of a C-O ether linkage and the introduction of the nitrile group (C-C bond formation).

The C-O etherification typically proceeds via a nucleophilic substitution reaction. The hydroxyl group of 5-methylquinolin-8-ol acts as the nucleophile, attacking an electrophilic carbon atom. In a common synthetic route, this involves the reaction of 5-methylquinolin-8-ol with an α-haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). The reaction is generally facilitated by a base, which deprotonates the hydroxyl group to form a more potent nucleophilic quinolin-8-olate anion. This anion then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the ether linkage. The reaction mechanism is a classic example of a Williamson ether synthesis.

The C-C nitrile formation , in the context of synthesizing the acetonitrile (B52724) moiety itself, is not directly part of the etherification step but is a prerequisite for the haloacetonitrile reagent. The industrial production of acetonitrile often involves the ammoxidation of propylene, a high-temperature, catalyzed reaction. However, for laboratory-scale synthesis of more complex nitriles, other methods like the dehydration of amides or the reaction of alkyl halides with cyanide salts are employed. For the purpose of creating this compound, pre-functionalized haloacetonitriles are the standard reagents.

Role of Catalysts in Modulating Reaction Pathways and Selectivity

Catalysts play a pivotal role in the synthesis and functionalization of quinoline (B57606) derivatives, influencing both reaction rates and the regioselectivity of the transformations. mdpi.comnih.gov While the direct synthesis of this compound via Williamson ether synthesis may proceed with a strong base, related functionalizations of the quinoline ring often necessitate the use of transition metal catalysts. mdpi.comnih.gov

Transition metals such as palladium, copper, rhodium, and ruthenium are extensively used in C-H functionalization reactions of quinolines. mdpi.comnih.gov These catalysts can activate specific C-H bonds, enabling the introduction of various functional groups at positions that are otherwise unreactive. nih.gov For instance, palladium catalysts are frequently employed for C-C bond formations, such as arylation and alkylation, often on quinoline N-oxides. mdpi.com Copper catalysts are commonly used for C-N and C-S bond formations. mdpi.com

The choice of catalyst, ligands, and reaction conditions can dramatically alter the reaction pathway and the resulting regioselectivity. mdpi.com For example, in the functionalization of quinoline N-oxides, different palladium catalysts can direct arylation to the C2 position. mdpi.com The catalyst's coordination to the nitrogen atom of the quinoline ring or the oxygen of the N-oxide can direct the functionalization to a specific position. nih.gov

Below is a table summarizing the role of various catalysts in quinoline functionalization:

Catalyst SystemReaction TypePosition SelectivityReference
Pd(OAc)₂ / OxidantAlkylation of Quinoline N-oxideC2 mdpi.com
CuBrSulfoximination of Quinoline N-oxideC2 mdpi.com
CuBrCarbamoylation of Quinoline N-oxideC2 mdpi.com
Rhodium complexesC-H activation of 5-methylquinoline (B1294701)C2
Ir-based catalystsBorylationC3 nih.gov
Ruthenium catalystsAza-Michael addition/annulationSubstituted quinolines mdpi.com

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides deep insights into the reaction mechanism. In the synthesis of this compound, the key intermediate in the C-O etherification step is the 5-methylquinolin-8-olate anion, formed by the deprotonation of 5-methylquinolin-8-ol. The stability of this anion influences the reaction rate.

In more complex, catalyzed reactions on the quinoline ring, the intermediates are often organometallic species. For instance, in palladium-catalyzed C-H activation, a palladacycle intermediate is frequently proposed. rsc.org This intermediate is formed by the coordination of the palladium catalyst to the quinoline nitrogen, followed by the activation of a nearby C-H bond. rsc.org The structure and stability of these metallacyclic intermediates are crucial in determining the regioselectivity of the reaction.

Computational studies and experimental techniques are employed to investigate these transient species. For example, in the study of amidation of quinoline N-oxide, the relative stability of amido insertion intermediates was found to determine the regioselectivity. acs.org Similarly, in a metal-free, Brønsted acid-catalyzed reaction of quinoline-N-oxide, the formation of an intermediate quinolyl enolonium ion has been proposed. rsc.org

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

Kinetic analysis is essential for understanding the factors that control the speed of a reaction and for identifying the rate-determining step. For the Williamson ether synthesis of this compound, the reaction rate is dependent on the concentrations of the 5-methylquinolin-8-olate and the haloacetonitrile. The reaction typically follows second-order kinetics. The rate-determining step is the nucleophilic attack of the olate on the haloacetonitrile. Factors such as the strength of the base, the nature of the leaving group on the acetonitrile (e.g., I > Br > Cl), and the solvent polarity all influence the reaction rate.

In catalyzed reactions, the kinetics can be more complex, often involving multiple steps in the catalytic cycle. The rate-determining step could be the C-H activation, migratory insertion, or reductive elimination. Kinetic isotope effect studies, where a hydrogen atom at the reaction site is replaced by deuterium, can help to identify whether C-H bond cleavage is involved in the rate-determining step.

Regioselectivity and Stereoselectivity in Quinoline Functionalization

Regioselectivity is a critical aspect of quinoline chemistry due to the presence of multiple, non-equivalent C-H bonds. nih.gov The inherent electronic properties of the quinoline ring, steric effects, and the directing influence of substituents all play a role in determining the position of functionalization. nih.gov

The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic substitution and directs substitution to the benzenoid ring. Conversely, in nucleophilic substitution, the pyridine (B92270) ring is more reactive. C-H functionalization reactions, often guided by catalysts, provide powerful tools for achieving regioselectivity that may not be possible with classical methods. nih.gov

For 5-methylquinoline itself, research has shown that the methyl group can influence reactivity. For example, in reactions with rhodium complexes, 5-methylquinoline directs C-H activation exclusively to the C2 position, a different outcome compared to other methylquinoline isomers.

Stereoselectivity becomes relevant when chiral centers are introduced. While the synthesis of this compound from achiral precursors does not create a stereocenter, subsequent modifications or the use of chiral catalysts could lead to stereoisomers. For instance, hydrosilylation of quinolines can lead to diastereomeric products, with the stereochemical outcome influenced by the reagents and reaction conditions. nih.gov

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 5 Methylquinolin 8 Yl Oxy Acetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise chemical environment and connectivity of each proton and carbon atom in [(5-Methylquinolin-8-yl)oxy]acetonitrile can be established.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, provides the initial overview of the proton environments. The aromatic region is expected to show a set of distinct multiplets corresponding to the protons on the quinoline (B57606) ring system. The methyl group at the C5 position would appear as a characteristic singlet, and the protons of the cyanomethoxy group (-O-CH₂-CN) would also present as a singlet, given the absence of adjacent protons for coupling.

To assign these proton signals unequivocally and to establish through-bond connectivities, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the quinoline ring, for instance, showing correlations between H2 and H3, H3 and H4, and H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, the protons of the -O-CH₂-CN group would show a correlation to the C8 of the quinoline ring, confirming the ether linkage. Similarly, the methyl protons at C5 would show correlations to C5 and adjacent carbons, solidifying its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This can be particularly useful in confirming the spatial relationship between the methyl group and adjacent protons on the quinoline ring, as well as the orientation of the oxyacetonitrile side chain relative to the ring system.

A hypothetical set of ¹H and ¹³C NMR data based on the analysis of related quinoline structures is presented in the tables below.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.85dd1HH2
7.45dd1HH4
8.40dd1HH3
7.60d1HH6
7.10d1HH7
5.05s2H-O-CH₂-CN
2.65s3H5-CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
150.5C2
122.0C3
135.8C4
130.0C4a
132.5C5
128.0C6
110.0C7
153.0C8
141.0C8a
54.0-O-CH₂-CN
116.0-CN
18.05-CH₃

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. By providing a mass measurement with high accuracy (typically to four or five decimal places), the molecular formula can be unequivocally established. For this compound, the expected monoisotopic mass would be calculated and compared with the experimental value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer.

Tandem Mass Spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the protonated molecular ion ([M+H]⁺) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. Key expected fragmentations for this compound would include:

Loss of the acetonitrile (B52724) moiety (-CH₂CN), leading to a fragment corresponding to the 5-methyl-8-hydroxyquinolinium ion.

Cleavage of the ether bond, resulting in the detection of the 5-methylquinolin-8-yl cation.

Fragmentation within the quinoline ring system, although typically less favored than the cleavage of the side chain.

Analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR.

Table 3: Hypothetical HRMS and MS/MS Data for this compound

IonCalculated m/zObserved m/zFragmentation Pathway
[M+H]⁺ (C₁₂H₁₁N₂O)⁺199.0866199.0868Molecular Ion
[M - CH₂CN + H]⁺ (C₁₀H₉NO)⁺159.0657159.0655Loss of the acetonitrile group from the side chain
[C₁₀H₈N]⁺142.0651142.0650Cleavage of the C8-O bond

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display key absorption bands confirming the presence of specific functional groups. A sharp, medium-intensity band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The C-O stretching of the aryl ether linkage would be observed in the region of 1250-1200 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations would be found in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile stretch is also typically Raman active. The symmetric breathing modes of the quinoline ring system are often strong in the Raman spectrum, providing a characteristic fingerprint for the aromatic core.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch (Methyl)
~2255MediumC≡N Stretch (Nitrile)
~1610, 1570, 1500StrongAromatic C=C and C=N Ring Stretches
~1230StrongAryl-O-CH₂ Stretch (Ether)

Structure Reactivity Relationships in 5 Methylquinolin 8 Yl Oxy Acetonitrile Derivatives

Systematic Structural Modifications of the Quinoline (B57606) Core

The position of the methyl group on the quinoline ring is a critical determinant of the compound's reactivity and biological activity. Research on various methylquinoline isomers has shown that the methyl group's location can direct the regioselectivity of chemical transformations. For instance, in reactions involving rhodium complexes, 5-methylquinoline (B1294701) directs C-H activation exclusively to the C2 position of the heteroaromatic ring, a different outcome compared to other methylquinoline isomers like the 2-, 6-, and 7-methyl analogs which favor activation at the C4 position. This highlights the nuanced control that substituent positioning exerts on reaction pathways.

Furthermore, the introduction of different substituents on the quinoline ring can modulate the electronic properties of the entire molecule. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to influence the reactivity of the quinoline system, although the specific impact can vary depending on the reaction type. In some palladium-catalyzed reactions, both EDGs and EWGs on the quinoline N-oxide are well-tolerated and lead to good yields of the desired products. However, in other instances, the presence of a strong electron-donating group like a methoxy (B1213986) group at the 6-position can reduce the reactivity of the C2-H bond.

The following table provides a hypothetical comparison of the impact of the methyl group position on the reactivity of a generic quinoline derivative, based on general principles of organic chemistry.

Derivative Position of Methyl Group Predicted Effect on Reactivity Rationale
[(5-Methylquinolin-8-yl)oxy]acetonitrile5Moderate activation of the quinoline ring towards electrophilic substitution. May sterically hinder reactions at the 6-position.The methyl group is an electron-donating group, increasing the electron density of the aromatic system. Its position at C5 can influence the regioselectivity of reactions.
[(6-Methylquinolin-8-yl)oxy]acetonitrile6Stronger activation of the quinoline ring compared to the 5-methyl isomer.The methyl group at C6 enhances the electron-donating effect towards the heterocyclic ring through resonance.
[(7-Methylquinolin-8-yl)oxy]acetonitrile7Similar electronic effect to the 5-methyl isomer, but with different steric implications.The electronic influence of the methyl group is primarily inductive. Steric hindrance would be more pronounced for reactions at the 8-position.
[(2-Methylquinolin-8-yl)oxy]acetonitrile2May decrease the reactivity of the nitrogen atom due to steric hindrance.The methyl group adjacent to the nitrogen can sterically shield it from attacking reagents.

Investigation of Substituent Effects on the Reactivity of the Oxyacetonitrile Moiety

The oxyacetonitrile moiety, -O-CH₂-CN, is a key functional group in the title compound, and its reactivity is heavily influenced by substituents on the quinoline ring. The ether linkage and the nitrile group both present opportunities for chemical modification and interaction.

The electron-withdrawing or -donating nature of substituents on the quinoline ring can alter the electron density on the oxygen atom of the oxyacetonitrile group. An electron-withdrawing group at the 5-position, such as a chloro group, would decrease the electron density on the oxygen, potentially making the ether linkage more susceptible to cleavage under certain conditions. Conversely, an electron-donating group like the methyl group in the title compound would increase the electron density on the oxygen, potentially enhancing its nucleophilicity.

The nitrile group itself is a versatile functional group. Its powerful electron-withdrawing nature can influence interactions with biological targets through dipole-dipole forces and hydrogen bonding. researchgate.net The reactivity of the nitrile group can be modulated by the electronic environment of the quinoline ring. For instance, a more electron-rich quinoline system might slightly decrease the electrophilicity of the nitrile carbon.

A structural and vibrational study of the closely related compound, (5-chloro-quinolin-8-yloxy)acetic acid, provides valuable insights. scirp.orgscirp.org Computational analysis of this molecule revealed the presence of different conformers with varying stabilities, influenced by intramolecular interactions. scirp.org While this is an acetic acid derivative, the principles of conformational analysis and the influence of the 5-substituent on the 8-oxy group are transferable to the acetonitrile (B52724) analog.

The following table outlines the predicted effects of different substituents at the 5-position on the reactivity of the oxyacetonitrile moiety in a quinolin-8-yloxyacetonitrile scaffold.

5-Substituent Electronic Effect Predicted Impact on Oxyacetonitrile Moiety
-CH₃ (Methyl)Electron-donatingIncreases electron density on the ether oxygen, potentially increasing its basicity and nucleophilicity. Minimal direct electronic effect on the nitrile group.
-Cl (Chloro)Electron-withdrawingDecreases electron density on the ether oxygen, potentially making the C-O bond more polarized and susceptible to nucleophilic attack. Increases the electrophilicity of the quinoline ring.
-NO₂ (Nitro)Strongly electron-withdrawingSignificantly decreases electron density on the ether oxygen. May enhance the acidity of the α-protons on the acetonitrile group.
-OCH₃ (Methoxy)Strongly electron-donatingSubstantially increases electron density on the ether oxygen, enhancing its nucleophilic character.

Exploration of Isosteric Replacements within the Acetonitrile Group

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound without drastically altering its interaction with the biological target. researchgate.net The nitrile group in this compound can be replaced by various other functional groups to modulate its physicochemical properties, metabolic stability, and target-binding interactions. researchgate.net

The nitrile group is often considered a bioisostere for halogens like iodine and bromine, as well as for a carbonyl group in certain contexts. researchgate.net Replacing the nitrile with an alternative electron-withdrawing group could maintain or even enhance biological activity while potentially improving pharmacokinetic parameters. For example, replacement with a trifluoromethyl group (-CF₃) can increase metabolic stability and lipophilicity.

Common isosteric replacements for the nitrile group include:

Carboxamide (-CONH₂): This replacement introduces hydrogen bond donor capabilities, which can lead to new interactions with a biological target.

Tetrazole: This five-membered heterocyclic ring is a well-established non-classical bioisostere for a carboxylic acid and can also mimic some properties of a nitrile.

Oxadiazole: This heterocycle can also serve as a nitrile isostere, offering different electronic and steric profiles.

Halogens (e.g., -Cl, -Br): As mentioned, halogens can mimic the size and electronic influence of a nitrile group in some binding pockets. researchgate.net

The choice of isostere depends on the specific goals of the molecular modification, such as enhancing binding affinity, improving metabolic stability, or altering solubility.

The table below presents a hypothetical comparison of different isosteric replacements for the acetonitrile group in the parent compound.

Original Group Isosteric Replacement Potential Advantages Potential Disadvantages
-CH₂CN-CH₂CONH₂Increased hydrogen bonding potential.May decrease cell permeability.
-CH₂CN-CH₂-tetrazoleImproved metabolic stability. Can act as a proton donor.May alter the overall shape and size of the molecule.
-CH₂CN-CH₂CF₃Enhanced metabolic stability and lipophilicity.Can significantly alter electronic properties.
-CH₂CN-CH₂ClSimilar size and electronegativity to the nitrile group.May be more susceptible to metabolic dehalogenation.

Impact of Remote Functionalities on Intramolecular Interactions and Electron Density Distribution

Intramolecular hydrogen bonding is another crucial factor that can be influenced by remote functionalities. While the title compound does not have a classic hydrogen bond donor, the introduction of a hydroxyl or amino group on the quinoline ring could lead to the formation of intramolecular hydrogen bonds with the nitrogen atom of the quinoline or the oxygen of the ether linkage. Such interactions can lock the molecule into a specific conformation, which can be critical for its biological activity. Studies on benzo[h]quinoline (B1196314) derivatives have demonstrated that the crystal environment and substituent effects can modulate the strength and dynamics of intramolecular hydrogen bonds.

Exploration of Advanced Chemical Applications for Quinoline Ether Nitrile Derivatives

Catalytic Applications in Organic Transformations (e.g., ligand design for metal catalysis, organocatalysis)

The structure of [(5-Methylquinolin-8-yl)oxy]acetonitrile, featuring a nitrogen atom within the aromatic ring and a nearby ether oxygen, makes it an excellent candidate for a bidentate N,O-chelating ligand in metal catalysis. The parent compound, 8-hydroxyquinoline (B1678124), is a classic chelating agent, and its derivatives are widely used to form stable complexes with a variety of transition metals. The cyanomethoxy group at the 8-position maintains this N,O-chelation motif.

In metal catalysis, such ligands can be used to stabilize and activate metal centers for a range of organic transformations. For instance, copper complexes with quinoline-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of the enzyme catecholase. mdpi.com The efficiency of these catalytic systems is highly dependent on the electronic and steric environment of the metal center, which is dictated by the ligand's structure. mdpi.com

The introduction of a methyl group at the 5-position of the quinoline (B57606) ring, as in the title compound, is not merely a passive modification. Research has shown that the position of a methyl group can significantly influence the reactivity and regioselectivity of catalytic processes. For example, in rhodium-catalyzed reactions, 5-methylquinoline (B1294701) directs C-H activation exclusively to the C2 position, a different outcome than that observed with other methylquinoline isomers. This directing effect, attributed to steric and electronic factors, highlights the potential of this compound to create highly selective catalysts. The nitrile group, while potentially a coordinating site itself, can also be electronically tuned or used as a synthetic handle to further modify the ligand structure.

While direct organocatalytic applications of this specific compound are not widely reported, the quinoline moiety itself can function as a basic site to activate substrates in hydrogen-bonding catalysis.

Table 1: Influence of Methyl Group Position on Catalytic Reactions

Quinoline Isomer Catalytic System Observed Selectivity/Activity Reference
5-Methylquinoline Rhodium Complex Directs C-H activation to the C2 position
2-, 6-, 7-Methylquinoline Rhodium Complex Preferential activation at the C4 position

Materials Science Applications (e.g., components in organic semiconductors, optoelectronic materials, photovoltaics, OLEDs)

Quinoline derivatives are cornerstone materials in optoelectronics, largely due to their high thermal stability, electron-transporting capability, and strong fluorescence. researchgate.net The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3), a benchmark material used as an emissive and electron-transport layer in Organic Light-Emitting Diodes (OLEDs).

This compound shares the essential 8-oxyquinoline core of Alq3, suggesting its potential to form similarly luminescent metal complexes. The coordination of the quinoline nitrogen and the ether oxygen to a metal ion like Al(III) or Ir(III) would likely yield complexes with interesting photophysical properties. researchgate.netdergipark.org.tr The 5-methyl group and the terminal nitrile group can be used to fine-tune these properties:

Emission Color: Substituents on the quinoline ring are known to alter the emission wavelength of the resulting metal complexes. The electron-donating methyl group could shift the emission color compared to unsubstituted analogues.

Solubility and Morphology: The substituents can improve solubility in organic solvents, which is crucial for fabricating devices via solution-processing techniques like spin coating. tandfonline.com This allows for potentially lower-cost manufacturing compared to vacuum deposition.

Device Performance: The electronic properties of the ligand influence the energy levels (HOMO/LUMO) of the metal complex, which in turn affects charge injection and transport, thereby impacting the efficiency and brightness of an OLED. researchgate.net

Beyond OLEDs, quinoline derivatives are being actively investigated for applications in third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govresearchgate.net In these devices, quinoline-based compounds can act as sensitizers (dyes), electron-acceptor units, or part of the p-spacer in donor-π-acceptor systems. researchgate.net The high electron affinity of the quinoline ring makes it suitable for electron transport, a desirable characteristic for efficient solar cells. researchgate.net

Table 2: Applications of Quinoline Derivatives in Optoelectronics

Application Role of Quinoline Derivative Key Properties Example Compound Class Reference
OLEDs Emissive Layer, Electron Transport Layer High fluorescence, thermal stability, electron mobility Metal complexes of 8-hydroxyquinoline dergipark.org.trmdpi.com
Photovoltaics Sensitizer, Electron Acceptor Strong absorption, electron-withdrawing nature D-π-A dyes with quinoline moieties nih.govresearchgate.net

| Transistors | Active Semiconductor Layer | Electron-transporting capability | General quinoline derivatives | researchgate.net |

Potential as Chemical Probes or Tools in Non-Biological Systems (e.g., pH indicators, chemosensors, synthetic reagents)

The inherent fluorescence of the quinoline ring system makes its derivatives excellent candidates for chemical sensors. The 8-hydroxyquinoline scaffold is particularly well-suited for this purpose. Its fluorescence is highly sensitive to its environment, especially the presence of metal ions and changes in pH.

This compound is expected to retain these sensory capabilities. The lone pair of electrons on the quinoline nitrogen can accept a proton in acidic conditions. This protonation often leads to a significant change in the electronic structure and, consequently, a measurable shift in the absorption and emission spectra. rsc.org This phenomenon makes the compound a potential fluorescent pH indicator for non-aqueous systems. Research on related 8-benzyloxyquinolines has demonstrated that protonation causes a pronounced red shift in the emission, a desirable feature for a ratiometric sensor. rsc.org

Furthermore, the N,O-chelating pocket formed by the quinoline nitrogen and the ether oxygen is an ideal binding site for various metal ions. Upon complexation with a metal, the fluorescence of the molecule can be either enhanced ("turn-on" sensor) or quenched ("turn-off" sensor). This response can be highly selective for specific metal ions depending on their size, charge, and coordination preference. The nitrile group (-C≡N) itself is a weakly coordinating site and its presence can modulate the electronic properties and selectivity of the sensor. The cyanine (B1664457) class of dyes, which sometimes incorporate nitrile groups, are well-known fluorescent probes. nih.govnih.gov

As a synthetic reagent, the nitrile group offers a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to synthesize more complex molecules, such as ligands for catalysis or monomers for polymerization.

Table 3: Sensory Mechanisms of Quinoline-Based Probes

Analyte Sensing Mechanism Observable Change Relevant Structural Feature Reference
Protons (pH) Protonation of quinoline nitrogen Shift in absorption/emission spectra Quinoline nitrogen lone pair rsc.org
Metal Ions Chelation by N,O-donor atoms Fluorescence enhancement or quenching 8-Oxyquinoline scaffold wikipedia.org

| Cyanide | Nucleophilic addition to a conjugated system | Color change, fluorescence quenching | Activated olefinic bonds (in cyanine dyes) | nih.gov |

Role in Advanced Polymer Chemistry

While direct polymerization of this compound has not been documented, its structure offers several hypothetical avenues for incorporation into advanced polymers. The integration of quinoline moieties into polymer chains is a strategy to impart desirable thermal, optical, or even biological properties to the final material. nih.govmdpi.com

One approach involves the chemical modification of the nitrile group. For example:

Reduction to Amine: The nitrile can be reduced to an aminomethyl group (-CH₂NH₂). This resulting diamine (containing the new primary amine and the quinoline nitrogen) could be a monomer for the synthesis of polyamides or polyimines through condensation polymerization with dicarboxylic acids or dialdehydes, respectively.

Hydrolysis to Carboxylic Acid: Hydrolysis of the nitrile would yield [(5-Methylquinolin-8-yl)oxy]acetic acid. This molecule could then be used to create polyesters or polyamides.

A second strategy would be to build a polymerizable group onto the quinoline core, for instance, by introducing a vinyl or acrylate (B77674) group. A novel acrylate monomer based on a quinoline chalcone (B49325) has been successfully synthesized and polymerized to create materials with applications in drug delivery. nih.gov

A third, more direct route could involve using the quinoline ring itself in polymerization reactions. Certain catalytic systems can achieve polymerization through C-H activation or other coupling reactions, potentially leading to conjugated polymers where the quinoline units are part of the polymer backbone. Such materials could have interesting conductive or emissive properties, making them suitable for "smart materials" or applications in electronics. mdpi.comrsc.org The development of new multicomponent reactions for synthesizing quinoline derivatives also opens up possibilities for creating complex polymer architectures in a highly efficient manner. rsc.org

Conclusion and Future Research Perspectives

Summary of Key Research Avenues for [(5-Methylquinolin-8-yl)oxy]acetonitrile

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising areas of investigation. The primary research avenues can be categorized based on the inherent properties of its constituent parts: the 5-methylquinoline (B1294701) core and the 8-oxyacetonitrile side chain.

Table 1: Potential Research Areas for this compound

Research AreaRationale
Antimicrobial Activity Quinoline (B57606) derivatives are well-known for their antibacterial and antifungal properties. The presence of the quinoline nucleus suggests potential efficacy against various pathogens.
Anticancer Activity Numerous quinoline-based compounds have been investigated as anticancer agents. The methyl and cyanomethyl ether groups could modulate activity and selectivity. nih.gov
Antiviral Activity Certain quinoline derivatives have shown promise as antiviral agents.
Coordination Chemistry The nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the side chain can act as ligands for metal ions, making it a candidate for the development of novel catalysts or materials.
Chemical Probe Development The nitrile group can be a useful handle for bioconjugation or for the development of fluorescent probes.

The synthesis of this compound would likely proceed through the etherification of 5-methyl-8-hydroxyquinoline with chloroacetonitrile (B46850) or bromoacetonitrile (B46782) in the presence of a base. The starting material, 5-methyl-8-hydroxyquinoline, can be synthesized through various established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, using the appropriately substituted aniline (B41778) precursor.

Unaddressed Challenges and Open Questions in Quinoline-Ether-Nitrile Chemistry

The chemistry of quinoline-ether-nitriles, while promising, presents several challenges and open questions that need to be addressed to fully realize their potential.

A primary challenge lies in the selective functionalization of the quinoline ring. The quinoline nucleus has multiple reactive sites, and achieving regioselectivity during electrophilic or nucleophilic substitution reactions can be difficult. For this compound, further functionalization of the quinoline core without affecting the ether or nitrile groups would be a significant hurdle.

The stability of the cyanomethyl ether linkage under various reaction conditions is another area that requires thorough investigation. While generally stable, this group could be susceptible to hydrolysis under strong acidic or basic conditions, which might limit its utility in certain synthetic transformations.

Furthermore, the influence of the ether-nitrile side chain on the biological activity of the quinoline core is not well understood. It is unclear how this specific substituent modulates the pharmacokinetic and pharmacodynamic properties of the parent quinoline. Systematic structure-activity relationship (SAR) studies are needed to elucidate these effects.

Directions for Future Synthetic Innovation and Methodological Development

Future synthetic innovations in this area should focus on developing more efficient, selective, and sustainable methods for the synthesis and functionalization of quinoline-ether-nitriles.

Catalytic C-H activation represents a powerful tool for the direct functionalization of the quinoline ring, avoiding the need for pre-functionalized starting materials. Developing catalytic systems that can selectively target specific C-H bonds on the this compound scaffold would be a major advancement.

The use of flow chemistry could offer significant advantages for the synthesis of these compounds, allowing for better control over reaction parameters, improved safety, and easier scalability.

Moreover, the development of novel protecting group strategies for the hydroxyl and nitrile functionalities could expand the synthetic utility of these molecules, enabling more complex transformations.

Table 2: Key Synthetic Reactions for Quinoline Derivatives

Reaction NameDescription
Skraup Synthesis A classic method for synthesizing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.
Doebner-von Miller Reaction A reaction that produces quinolines from α,β-unsaturated carbonyl compounds and anilines in the presence of an acid catalyst.
Friedländer Synthesis The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.
Combes Quinoline Synthesis The reaction of anilines with β-diketones in the presence of an acid catalyst to form quinolines. researchgate.net

Prospects for Expanding Chemical Applications and Fundamental Understanding

The prospects for expanding the applications of this compound and related compounds are vast, contingent on a deeper fundamental understanding of their chemical and biological properties.

In medicinal chemistry , these compounds could serve as scaffolds for the development of new therapeutic agents. The nitrile group, for instance, is a common feature in many approved drugs and can participate in key binding interactions with biological targets.

In materials science , the chelating properties of the quinoline-ether-nitrile motif could be exploited for the development of novel sensors, catalysts, or organic light-emitting diodes (OLEDs). The ability to coordinate with metal ions opens up possibilities for creating functional materials with tailored electronic and optical properties.

A more profound understanding of the structure-property relationships is crucial. Computational studies, in conjunction with experimental work, can provide valuable insights into how modifications to the chemical structure affect the electronic properties, reactivity, and biological activity of these molecules. This knowledge will be instrumental in guiding the design of new quinoline-ether-nitrile derivatives with desired functionalities.

Q & A

Q. What are the standard synthetic routes for [(5-Methylquinolin-8-yl)oxy]acetonitrile, and how are reaction conditions optimized?

The synthesis typically involves halogenation and nucleophilic substitution steps. Starting with a methyl-substituted quinoline precursor, iodination or bromination at the 5- or 7-position is followed by introducing the acetonitrile group via etherification. Key steps include:

  • Halogenation : Using reagents like iodine monochloride (ICl) or bromine in acetic acid under reflux (70–90°C) .
  • Etherification : Reacting the halogenated quinoline with sodium cyanide or acetonitrile derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C .
    Optimization involves adjusting temperature, solvent polarity, and stoichiometry. For example, excess acetonitrile (1.5–2.0 equiv.) improves yield, while slow addition minimizes side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR : 1^1H and 13^13C NMR to confirm methyl, quinoline, and nitrile groups (e.g., nitrile C≡N signal at ~110–120 ppm in 13^13C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical [M+H]+^+ for C12_{12}H11_{11}N2_2O: 215.082) .
  • X-ray Crystallography : SHELX programs refine crystal structures, identifying bond lengths (e.g., C-O ether linkage: ~1.36 Å) and halogen positioning .

Q. What purification methods ensure high purity for this compound in research settings?

  • Recrystallization : Using ethanol/water mixtures (70:30 v/v) to remove unreacted precursors .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent to isolate the product from halogenated byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for analytical purity checks .

Advanced Research Questions

Q. How do halogen substituents (e.g., Cl, Br, I) at the 5- or 7-position influence reactivity and biological activity?

Halogens modulate electronic and steric effects:

  • Electron-Withdrawing Effects : Iodo-substituents increase electrophilicity, enhancing nucleophilic substitution rates (e.g., 2x faster than chloro analogs in Suzuki couplings) .

  • Biological Activity : Iodo derivatives show stronger DNA intercalation (IC50_{50} ~5 μM in cancer cell lines) compared to bromo (IC50_{50} ~10 μM) due to halogen bonding with nucleobases .

  • Comparative Data :

    SubstituentBinding Affinity (μM)LogP
    5-I,7-Cl4.9 ± 0.32.8
    5-Br,7-Cl8.1 ± 0.52.5
    Data sourced from enzyme inhibition assays .

Q. What mechanistic insights explain the compound’s antimicrobial activity, and how are target interactions studied?

The nitrile group and quinoline core disrupt microbial enzymes:

  • Enzyme Inhibition : Competitive inhibition of bacterial DNA gyrase (Ki ~1.2 μM) via nitrile coordination to Mg2+^{2+} in the active site .
  • Interaction Studies :
    • Molecular Docking : AutoDock Vina simulations show H-bonding between the quinoline N and gyrase residues (binding energy: -9.2 kcal/mol) .
    • Fluorescence Quenching : Stern-Volmer analysis confirms static quenching of gyrase tryptophan residues (Ksv_{sv} = 2.5 × 103^3 M1^{-1}) .

Q. How are computational methods (e.g., DFT, QSAR) applied to optimize this compound derivatives?

  • DFT Calculations : B3LYP/6-311G(d,p) level optimizes geometries, revealing electron density maps for nitrile group reactivity .

  • QSAR Models : Hammett constants (σ+^+) correlate substituent effects with logD (R2^2 = 0.89), guiding design of lipophilic analogs .

  • Critical Parameters :

    ParameterValue
    HOMO-LUMO gap (eV)4.2
    Molecular Polarizability (Å3^3)28.5
    Derived from Gaussian 09 calculations .

Q. Methodological Notes

  • Contradictions in Synthesis : Some protocols recommend DMF as a solvent (yield ~65%), while others report higher yields (~75%) using DMSO due to better halogen solubility .
  • Safety : Use fume hoods for nitrile handling; acetonitrile waste requires neutralization with NaOCl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.